1-Octanol, 2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, 2-iodo- is an organic compound with the molecular formula C8H17IO. It is a derivative of 1-octanol, where an iodine atom is attached to the second carbon of the octanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of 1-octanol. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield 1-Octanol, 2-iodo-.
Industrial Production Methods: In an industrial setting, the production of 1-Octanol, 2-iodo- may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Octanol, 2-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form 1-octanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1-octanol.
Substitution: Formation of various substituted octanol derivatives
Scientific Research Applications
1-Octanol, 2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 1-Octanol, 2-iodo- involves its interaction with molecular targets and pathways within biological systems. The iodine atom can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, further contributing to its biological effects .
Comparison with Similar Compounds
1-Octanol: A primary alcohol with a similar structure but without the iodine atom.
2-Iodoethanol: A shorter-chain analogue with an iodine atom on the second carbon.
2-Iodopropanol: Another analogue with a three-carbon chain and an iodine atom on the second carbon.
Uniqueness: 1-Octanol, 2-iodo- is unique due to the presence of both a hydroxyl group and an iodine atom on the same moleculeThe iodine atom enhances its reactivity in substitution reactions, while the hydroxyl group allows for interactions with biological molecules .
Properties
CAS No. |
119297-96-0 |
---|---|
Molecular Formula |
C8H17IO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
2-iodooctan-1-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3 |
InChI Key |
LTCOJLUSXJQWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.